Ethenyl 9H-carbazole-9-carboxylate
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Overview
Description
Ethenyl 9H-carbazole-9-carboxylate is a compound belonging to the carbazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Carbazoles are aromatic heterocyclic compounds that have been extensively studied due to their unique chemical properties and potential therapeutic benefits.
Preparation Methods
The synthesis of Ethenyl 9H-carbazole-9-carboxylate typically involves the following steps:
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Synthetic Routes: : The synthesis of carbazole derivatives often involves palladium-catalyzed reactions. For instance, a palladium-catalyzed tandem reaction can be used for the one-pot synthesis of 9H-carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation . Another method involves the iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls in the presence of a copper cocatalyst under air as a terminal oxidant .
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Industrial Production Methods: : Industrial production of carbazole derivatives may involve large-scale reactions using similar catalytic processes but optimized for higher yields and efficiency. The use of magnetically recoverable palladium nanocatalysts supported on green biochar has shown promise in reducing reaction times and improving compatibility with different functional groups .
Chemical Reactions Analysis
Ethenyl 9H-carbazole-9-carboxylate undergoes various chemical reactions, including:
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Oxidation: : Carbazole derivatives can be oxidized to form hydroxylated products. For example, 9H-carbazole can be converted into 9H-carbazol-1-ol and 9H-carbazol-3-ol by biphenyl-utilizing bacteria .
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Reduction: : Reduction reactions of carbazole derivatives are less common but can be achieved under specific conditions.
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Substitution: : Carbazole derivatives can undergo substitution reactions, such as the palladium-catalyzed C-H bond amination reaction, which produces carbazole products in good to excellent yields .
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Common Reagents and Conditions: : Common reagents used in these reactions include palladium or iridium catalysts, copper cocatalysts, and various solvents such as tetrahydrofuran (THF) and pivalic acid .
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Major Products: : The major products formed from these reactions include hydroxylated carbazoles, substituted carbazoles, and other functionalized carbazole derivatives .
Scientific Research Applications
Ethenyl 9H-carbazole-9-carboxylate has several scientific research applications:
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Chemistry: : In chemistry, carbazole derivatives are used as intermediates in the synthesis of various organic compounds. They are also studied for their photochemical stability and charge carrier mobility .
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Biology: : Carbazole derivatives have shown potential in biological applications, such as inhibiting angiogenesis and inflammation .
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Medicine: : In medicine, carbazole derivatives are being explored for their anticancer properties. For example, 9-ethyl-9H-carbazole-3-carbaldehyde has shown strong inhibitory activity against melanoma cells by reactivating the p53 pathway .
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Industry: : In the industrial sector, carbazole derivatives are used in the production of dyes, pigments, and other materials due to their stability and unique chemical properties .
Mechanism of Action
The mechanism of action of Ethenyl 9H-carbazole-9-carboxylate involves its interaction with molecular targets and pathways:
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Molecular Targets: : Carbazole derivatives can target various molecular pathways, such as the p53 signaling pathway. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde enhances the phosphorylation of p53 at Ser15, leading to increased cell apoptosis and senescence in melanoma cells .
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Pathways Involved: : The activation of p38-MAPK and c-Jun N-terminal kinase (JNK) pathways has also been observed in the presence of carbazole derivatives, contributing to their anticancer effects .
Comparison with Similar Compounds
Ethenyl 9H-carbazole-9-carboxylate can be compared with other similar compounds:
Properties
CAS No. |
104911-58-2 |
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Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethenyl carbazole-9-carboxylate |
InChI |
InChI=1S/C15H11NO2/c1-2-18-15(17)16-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h2-10H,1H2 |
InChI Key |
UXIUBWNRMWAZHN-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
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